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Abstract
TG100-115 is a potent and selective small molecule inhibitor primarily targeting the γ and δ

isoforms of phosphoinositide 3-kinase (PI3K). By disrupting the PI3K/Akt/mTOR signaling

cascade, it modulates a variety of cellular processes, including inflammation, cell survival, and

proliferation. Recent evidence also points to its inhibitory activity against the transient receptor

potential melastatin 7 (TRPM7) kinase, expanding its potential therapeutic applications. This

document provides an in-depth overview of the mechanism of action of TG100-115, supported

by quantitative data, experimental methodologies, and visual representations of the key

signaling pathways involved.

Primary Mechanism of Action: Inhibition of PI3Kγ
and PI3Kδ
TG100-115 functions as an ATP-competitive inhibitor of Class I PI3Ks, with marked selectivity

for the p110γ and p110δ catalytic subunits.[1][2] These isoforms are predominantly expressed

in hematopoietic cells and play crucial roles in immune cell signaling and inflammation.[3] The

inhibitory activity of TG100-115 against PI3K isoforms has been quantified through in vitro

kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table

below.
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Target IC50 (nM) Reference

PI3Kγ 83 [1][2]

PI3Kδ 235 [1][2]

PI3Kα >1000 [1]

PI3Kβ >1000 [1]

Table 1: In vitro inhibitory activity of TG100-115 against PI3K isoforms.

The inhibition of PI3Kγ and PI3Kδ by TG100-115 prevents the phosphorylation of

phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3)

at the plasma membrane. This reduction in PIP3 levels leads to decreased activation of

downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein

Kinase B).

Downstream Signaling Consequences
The diminished activation of Akt has several downstream consequences:

Inhibition of mTOR and p70S6 Kinase: TG100-115 has been shown to inhibit the

phosphorylation of mammalian target of rapamycin (mTOR) and its substrate, p70S6 kinase,

which are critical for protein synthesis and cell growth.[2][4]

Modulation of Akt Phosphorylation: Pretreatment with TG100-115 blocks VEGF-induced Akt

phosphorylation in vivo.[1] It also inhibits FGF-stimulated phosphorylation of Akt in human

umbilical vein endothelial cells (HUVECs).[2]

Effects on Cell Viability and Apoptosis: In glioblastoma cells, TG100-115 treatment leads to

decreased phosphorylation of Akt, which is associated with the modulation of apoptotic

proteins such as Bcl-2 and cleaved caspase-3, ultimately promoting apoptosis.[5]
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Figure 1: Simplified signaling pathway showing the inhibitory effect of TG100-115 on the

PI3K/Akt/mTOR cascade.

Interplay with the SHIP1 Pathway
While a direct interaction has not been reported, the mechanism of TG100-115 inherently

intersects with the SH2-containing inositol 5-phosphatase 1 (SHIP1) pathway. SHIP1 is a

negative regulator of the PI3K pathway, dephosphorylating PIP3 to phosphatidylinositol 3,4-

bisphosphate (PI(3,4)P2). By inhibiting PI3Kγ/δ and thus reducing the production of PIP3,

TG100-115 indirectly modulates the balance of PI3K and SHIP1 signaling. This leads to an

overall reduction in signaling downstream of PIP3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1684651?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PIP2

PIP3

 Phosphorylates

PI(3,4)P2

 Dephosphorylates

Downstream Signaling
(e.g., Akt activation)

PI3Kγ / PI3Kδ

TG100-115

 Inhibits

SHIP1

Click to download full resolution via product page

Figure 2: Logical relationship between PI3K, TG100-115, and SHIP1 in the regulation of PIP3

levels.

Secondary Mechanism of Action: Inhibition of
TRPM7 Kinase
More recently, TG100-115 has been identified as a potent inhibitor of the kinase domain of the

transient receptor potential melastatin 7 (TRPM7) channel.[5][6] TRPM7 is a bifunctional

protein with both ion channel and kinase activities and is implicated in various cancers.
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Target IC50 (µM) Reference

TRPM7 Kinase 1.07 [7]

Table 2: In vitro inhibitory activity of TG100-115 against TRPM7 kinase.

This inhibition of TRPM7 kinase activity by TG100-115 has been shown to:

Suppress Cancer Cell Migration and Invasion: In breast cancer cells, TG100-115
significantly decreases cell migration and invasion.[6]

Inhibit Glioblastoma Cell Functions: In U251 glioma cells, TG100-115 diminishes cell viability

by promoting apoptosis and inhibits migratory and invasive activities.[5] Mechanistically, it

alters the phosphorylation status of cofilin, a key protein in cytoskeletal dynamics.[5]
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Figure 3: Inhibition of TRPM7 kinase by TG100-115 and its impact on downstream effectors

involved in cell motility.

Experimental Protocols
In Vitro PI3K Kinase Assay
This assay is used to determine the IC50 values of TG100-115 against different PI3K isoforms.

Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.
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Substrate: 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate.

Enzyme: 250-500 ng/well of the desired PI3K isoform.

Procedure:

40 µL of the reaction buffer containing the substrate and PI3K isoform are aliquoted into

96-well plates.

2.5 µL of TG100-115 in DMSO is added to achieve final concentrations ranging from 1 nM

to 100 µM.

Reactions are initiated by adding 10 µL of ATP to a final concentration of 3 µM.

The reaction proceeds for 90 minutes.

50 µL of Kinase-Glo® reagent is added to quantify the remaining ATP.

Luminosity is measured using a luminometer.

IC50 values are calculated by nonlinear curve fitting.[2][4]
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Figure 4: Experimental workflow for the in vitro PI3K kinase assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1684651?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot Analysis of Akt Phosphorylation
This method is used to assess the in vivo or in vitro effect of TG100-115 on the PI3K signaling

pathway.

Procedure:

Cells or tissue lysates are prepared from control and TG100-115-treated samples.

Protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE.

Proteins are transferred to a PVDF or nitrocellulose membrane.

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g.,

p-Akt Ser473) and total Akt.

The membrane is washed and incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

The signal is detected using a chemiluminescent substrate.

The relative levels of phosphorylated Akt are normalized to total Akt.[1][5]

Conclusion
TG100-115 is a dual inhibitor of PI3Kγ/δ and TRPM7 kinase. Its primary mechanism of action

involves the selective inhibition of PI3Kγ and PI3Kδ, leading to the downregulation of the

Akt/mTOR signaling pathway and subsequent modulation of inflammatory and cellular growth

processes. The discovery of its activity against TRPM7 kinase provides a novel avenue for its

therapeutic application, particularly in oncology, by affecting cancer cell migration and invasion.

The detailed understanding of its molecular interactions and cellular effects, as outlined in this

guide, is crucial for the continued research and development of TG100-115 as a potential

therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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